molecular formula C13H15NO4S B568389 (S)-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid CAS No. 114580-19-7

(S)-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid

Cat. No. B568389
CAS RN: 114580-19-7
M. Wt: 281.326
InChI Key: HMXFICHATDLTHT-LLVKDONJSA-N
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Description

“(S)-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid” is a chemical compound with the molecular formula C13H15NO4S . It has a molecular weight of 281.33 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiomorpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom . Attached to this ring are a carboxylic acid group (-COOH), a carbonyl group (C=O), and a benzyloxy group (C6H5-O-), which is a benzene ring attached to an oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a yellow liquid . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is not specified .

Scientific Research Applications

Antioxidant, Antimicrobial, and Cytotoxic Activities

Natural carboxylic acids, including derivatives like (S)-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid, are known for their biological activities. Research has demonstrated that these compounds exhibit significant antioxidant properties, with some showing higher activity than others based on their structural differences. The presence of hydroxyl groups and conjugated bonds plays a crucial role in determining their antioxidant capacity. Additionally, these carboxylic acids exhibit antimicrobial activity, which varies depending on the microbial strain and experimental conditions. The cytotoxic potential of these acids is also noteworthy, influenced by the presence of hydroxyl groups and the carboxyl group's ability to chelate metal ions (Godlewska-Żyłkiewicz et al., 2020).

Analytical Methods for Determining Antioxidant Activity

The study of antioxidants, including carboxylic acid derivatives, is critical across various fields. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are essential for determining the antioxidant activity of these compounds. Such assays help in assessing the kinetics or reaching the equilibrium state through spectrophotometry, indicating the compounds' antioxidant capacity and their potential application in scientific research (Munteanu & Apetrei, 2021).

Extraction and Purification Technologies

Liquid-liquid extraction (LLX) techniques play a vital role in recovering carboxylic acids from aqueous streams, crucial for producing bio-based plastics. Research on solvent developments for LLX of carboxylic acids, including ionic liquids and traditional amine-based systems, has highlighted the importance of selecting appropriate solvents and regeneration strategies. This research aims to enhance the economic feasibility and environmental sustainability of the carboxylic acid recovery process, which is essential for industrial applications and the development of green chemistry solutions (Sprakel & Schuur, 2019).

Biocatalyst Inhibition

Carboxylic acids serve as precursors for various industrial chemicals and have shown inhibitory effects on microbes at concentrations below the desired yield and titer. Understanding the impact of carboxylic acids on microbial cell membranes and internal pH is crucial for developing robust strains for industrial applications. Strategies to increase tolerance, such as modifications in cell membrane properties and the availability of appropriate exporters, are areas of ongoing research (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

The safety and hazards associated with “(S)-4-((Benzyloxy)carbonyl)thiomorpholine-3-carboxylic acid” are not specified in the available information . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

properties

IUPAC Name

(3S)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXFICHATDLTHT-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721275
Record name (3S)-4-[(Benzyloxy)carbonyl]thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114580-19-7
Record name (3S)-4-[(Benzyloxy)carbonyl]thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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